Enzymatic Potency: Sub-Nanomolar CDC7 Inhibition with 12–34-Fold Advantage Over Tool Compounds XL413 and PHA-767491
(R)-Simurosertib exhibits enzymatic CDC7 inhibition with an IC50 of <0.3 nM, representing approximately 11-fold greater potency than the widely used tool compound XL413 (IC50 3.4 nM) and approximately 33-fold greater potency than the dual CDC7/CDK9 inhibitor PHA-767491 (CDC7 IC50 10 nM) in cell-free kinase assays .
| Evidence Dimension | CDC7 kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | <0.3 nM |
| Comparator Or Baseline | XL413: 3.4 nM; PHA-767491: 10 nM |
| Quantified Difference | ~11-fold more potent than XL413; ~33-fold more potent than PHA-767491 |
| Conditions | Cell-free kinase assay |
Why This Matters
Higher enzymatic potency reduces the required compound concentration to achieve target engagement, minimizing non-specific effects and conserving compound consumption in high-throughput screening campaigns.
